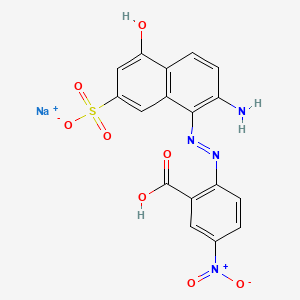

Benzoic acid, 2-((2-amino-5-hydroxy-7-sulfo-1-naphthalenyl)azo)-5-nitro-, monosodium salt

Description

This compound is an azo dye characterized by a naphthalene backbone substituted with amino (-NH₂), hydroxy (-OH), and sulfo (-SO₃H) groups, coupled to a nitro (-NO₂)-substituted benzoic acid moiety via an azo (-N=N-) linkage. The monosodium salt form enhances water solubility, making it suitable for applications in textiles, inks, and biological staining. Its structural complexity contributes to strong chromophoric properties, with absorption maxima likely in the visible spectrum (400–600 nm) due to extended conjugation .

Properties

CAS No. |

67815-66-1 |

|---|---|

Molecular Formula |

C17H11N4NaO8S |

Molecular Weight |

454.3 g/mol |

IUPAC Name |

sodium;7-amino-8-[(2-carboxy-4-nitrophenyl)diazenyl]-4-hydroxynaphthalene-2-sulfonate |

InChI |

InChI=1S/C17H12N4O8S.Na/c18-13-3-2-10-11(6-9(7-15(10)22)30(27,28)29)16(13)20-19-14-4-1-8(21(25)26)5-12(14)17(23)24;/h1-7,22H,18H2,(H,23,24)(H,27,28,29);/q;+1/p-1 |

InChI Key |

HXNKYOMYRHLTNN-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)N=NC2=C(C=CC3=C2C=C(C=C3O)S(=O)(=O)[O-])N.[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves a multi-step process:

Diazotization: The starting material, usually an aromatic amine, undergoes diazotization to form a diazonium salt.

Coupling Reaction: The diazonium salt is then coupled with another aromatic compound containing hydroxyl, nitro, and sulfonate groups under controlled pH conditions.

Neutralization: The resulting product is neutralized with sodium hydroxide to form the monosodium salt.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions are carefully monitored to ensure high yield and purity. The final product is often purified using crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and amino groups.

Reduction: The nitro group can be reduced to an amine under specific conditions.

Substitution: Various substitution reactions can occur, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, hydrogen gas with a catalyst.

Substitution Reagents: Halogens, sulfonating agents.

Major Products Formed

Oxidation Products: Quinones, nitroso compounds.

Reduction Products: Amines, hydroxylamines.

Substitution Products: Halogenated aromatics, sulfonated derivatives.

Scientific Research Applications

Chemistry

Dye Synthesis: Used as an intermediate in the synthesis of azo dyes.

Analytical Chemistry: Employed as a reagent in various analytical techniques.

Biology

Biological Staining: Utilized in staining techniques for microscopy.

Enzyme Inhibition Studies: Acts as an inhibitor in certain biochemical assays.

Medicine

Pharmaceuticals: Investigated for potential therapeutic properties.

Diagnostic Agents: Used in diagnostic tests and imaging.

Industry

Textile Industry: Applied in dyeing processes.

Food Industry: Used as a colorant in some food products.

Mechanism of Action

The compound exerts its effects through various mechanisms:

Molecular Targets: Binds to specific proteins or enzymes, altering their activity.

Pathways Involved: Interacts with cellular pathways, affecting processes such as signal transduction and metabolic regulation.

Comparison with Similar Compounds

Alizarin Yellow R Sodium Salt (CAS 1718-34-9)

Structural Differences :

- Alizarin Yellow R features a phenylazo-salicylic acid structure (5-[(4-nitrophenyl)azo]salicylate), lacking the naphthalene ring system present in the target compound .

- Functional Groups: Both compounds share nitro and sulfo groups, but the target compound’s naphthalenyl group introduces additional conjugation and substituents (amino, hydroxy, sulfo).

5-[(4-Amino-5-Methoxy-2-Tolyl)Azo]Salicylic Acid, Sodium Salt (CAS 85720-87-2)

Structural Differences :

Functional Impact :

- Electron Effects : The methoxy group is electron-donating, reducing the azo group’s electrophilicity compared to the electron-withdrawing nitro group in the target compound. This difference affects lightfastness and reactivity in dyeing processes .

- Solubility : Both are sodium salts, but the absence of a sulfo group on the phenyl ring in this compound may reduce solubility compared to the target compound.

Benzoic Acid Derivatives with Pyrazole Moieties (CAS 80435-40-1)

Structural Differences :

- This compound incorporates pyrazole rings and multiple azo linkages, increasing molecular rigidity and complexity compared to the target compound’s single azo bond .

Physicochemical Properties and Performance

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.